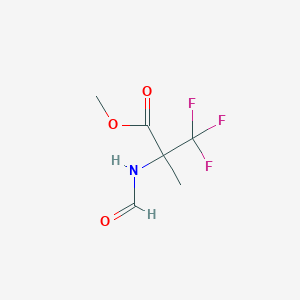

Methyl 3,3,3-trifluoro-2-(formylamino)-2-methylpropanoate

Description

Methyl 3,3,3-trifluoro-2-(formylamino)-2-methylpropanoate is an organic compound that contains a trifluoromethyl group, which is known for its unique chemical properties

Propriétés

IUPAC Name |

methyl 3,3,3-trifluoro-2-formamido-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO3/c1-5(10-3-11,4(12)13-2)6(7,8)9/h3H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVHLJNKDLGLBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)(C(F)(F)F)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3,3-trifluoro-2-(formylamino)-2-methylpropanoate typically involves the reaction of 3,3,3-trifluoro-2-methylpropanoic acid with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3,3,3-trifluoro-2-(formylamino)-2-methylpropanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formylamino group to an amine or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Applications De Recherche Scientifique

Methyl 3,3,3-trifluoro-2-(formylamino)-2-methylpropanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism by which Methyl 3,3,3-trifluoro-2-(formylamino)-2-methylpropanoate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The formylamino group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 3,3,3-trifluoro-2-diazopropionate: This compound also contains a trifluoromethyl group and is used in similar synthetic applications.

Methyl 3,3,3-trifluoro-2-(thiazol-2-ylimino)propionate: Another trifluoromethyl-containing compound with distinct reactivity and applications.

Uniqueness

Methyl 3,3,3-trifluoro-2-(formylamino)-2-methylpropanoate is unique due to the presence of both the trifluoromethyl and formylamino groups, which confer distinctive chemical properties and reactivity. This combination makes it particularly valuable in the synthesis of complex organic molecules and in various research applications.

Activité Biologique

Methyl 3,3,3-trifluoro-2-(formylamino)-2-methylpropanoate (CAS 154617-29-5) is a fluorinated compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

Methyl 3,3,3-trifluoro-2-(formylamino)-2-methylpropanoate has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈F₃N O₃ |

| Molecular Weight | 199.13 g/mol |

| Physical State | Liquid |

| Density | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

The trifluoromethyl group enhances the compound's lipophilicity, which is critical for its biological interactions .

The biological activity of methyl 3,3,3-trifluoro-2-(formylamino)-2-methylpropanoate is largely attributed to its ability to interact with specific molecular targets. The trifluoromethyl group increases the compound's permeability across cell membranes, allowing it to modulate various cellular pathways.

Potential Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, potentially serving as an anti-inflammatory agent.

- Cytotoxicity : Research indicates that it may induce cytotoxic effects in cancer cell lines, making it a candidate for further investigation in cancer therapy.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of methyl 3,3,3-trifluoro-2-(formylamino)-2-methylpropanoate against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the lipophilic nature of the compound .

Study 2: Cytotoxic Effects on Cancer Cells

In vitro experiments were conducted on several cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated dose-dependent cytotoxicity with IC₅₀ values ranging from 30 to 70 µM. Flow cytometry analysis revealed that the compound induced apoptosis through activation of caspase pathways .

Study 3: Anti-inflammatory Properties

Another research focused on the anti-inflammatory potential of the compound using LPS-stimulated macrophages. The results showed a significant decrease in TNF-alpha and IL-6 production when treated with methyl 3,3,3-trifluoro-2-(formylamino)-2-methylpropanoate at concentrations of 25 µM and above .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.